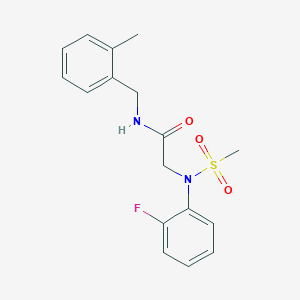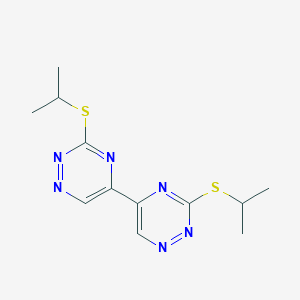
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known by its molecular formula C17H19FN2O3S, is a compound with a molecular weight of 350.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general organic synthesis techniques such as nucleophilic substitution, electrophilic addition, and condensation reactions are likely employed.
Industrial Production Methods
Industrial production of N2-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide would involve scaling up the laboratory synthesis methods to a larger scale. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be part of the industrial production strategy.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~2~-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-fluorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Properties
Molecular Formula |
C17H19FN2O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-7-3-4-8-14(13)11-19-17(21)12-20(24(2,22)23)16-10-6-5-9-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
InChI Key |
OCPMACAXKGPZCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300348.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone](/img/structure/B300353.png)
![4-methoxy-N-[(Z)-1-(3-methylsulfanyl-1,2,4-triazin-5-yl)propylideneamino]aniline](/img/structure/B300354.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone](/img/structure/B300355.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]ethanone (3-methylphenyl)hydrazone](/img/structure/B300356.png)
![2-methyl-N-[(Z)-1-(3-phenyl-1,2,4-triazin-5-yl)ethylideneamino]aniline](/img/structure/B300357.png)
![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B300359.png)
![1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B300360.png)

![1-(isopropylsulfanyl)-3-[1-(isopropylsulfanyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300364.png)
![3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300365.png)
![2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300367.png)
![3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B300370.png)

